molecular formula C18H10ClNO2 B3036910 2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one CAS No. 400085-73-6

2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one

Cat. No. B3036910
CAS RN: 400085-73-6
M. Wt: 307.7 g/mol
InChI Key: RTQPAKCXMFJWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3’,2’:4,5]pyrano[2,3-c]pyridine derivatives. Researchers have employed various methods, including elemental analysis and geometry optimization techniques .

3.

Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one consists of a fused chromene and pyridine ring system. The chlorine-substituted phenyl group contributes to its overall shape and reactivity. Computational studies have elucidated its bond angles, bond lengths, and electronic properties .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Chromeno[2,3-b]pyridines, including derivatives like 2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one, are synthesized through various methods such as multicomponent reactions (MCRs), offering insights into their structural and spectroscopic properties. These compounds are significant in industrial, biological, and medicinal contexts (Ramazani, Kiani, & Rezayati, 2022).
  • Biomedical Applications :

    • The compound's derivatives have been explored for their potential in biomedical applications. Research indicates that certain chromeno[2,3-b]pyridine-3-carbonitriles exhibit binding energy with mitogen-activated protein kinase (MK), suggesting potential in drug design and therapeutic applications (Vereshchagin et al., 2017).
  • Green Chemistry and Synthesis Techniques :

    • The synthesis of chromeno[2,3-b]pyridines aligns with green chemistry principles. Techniques like one-pot solvent-involved synthesis and solventless synthesis methods emphasize environmental friendliness and efficiency in chemical processes (Ryzhkova et al., 2022), (Kibou et al., 2016).
  • Corrosion Inhibition Properties :

    • Derivatives of 2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one have been investigated as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metals like steel in corrosive environments, highlighting their potential as environmentally friendly corrosion inhibitors (Ansari, Quraishi, & Singh, 2017).
  • Potential in Natural Product Synthesis :

    • The compound's derivatives are also essential in synthesizing natural product scaffolds, such as Polyneomarline C. This highlights their role in facilitating the synthesis of complex natural products, contributing to drug discovery and natural product chemistry (Kundu et al., 2022).

properties

IUPAC Name

2-(4-chlorophenyl)chromeno[2,3-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO2/c19-12-7-5-11(6-8-12)15-10-9-14-17(21)13-3-1-2-4-16(13)22-18(14)20-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQPAKCXMFJWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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